11beta,17,21-Trihydroxy-6alpha-methylpregna-1,4-diene-3,20-dione 21-(3-cyclopentylpropionate)
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Overview
Description
11beta,17,21-Trihydroxy-6alpha-methylpregna-1,4-diene-3,20-dione 21-(3-cyclopentylpropionate) is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. It is structurally related to other corticosteroids and is used in various medical applications due to its potent effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11beta,17,21-Trihydroxy-6alpha-methylpregna-1,4-diene-3,20-dione 21-(3-cyclopentylpropionate) involves multiple steps, starting from basic steroidal precursors. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Methylation: Addition of a methyl group at the 6alpha position.
Cyclopentylpropionate Esterification: Formation of the ester linkage with cyclopentylpropionic acid.
Industrial Production Methods
Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
11beta,17,21-Trihydroxy-6alpha-methylpregna-1,4-diene-3,20-dione 21-(3-cyclopentylpropionate) undergoes several types of chemical reactions:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions include various hydroxylated, methylated, and esterified derivatives of the parent compound .
Scientific Research Applications
11beta,17,21-Trihydroxy-6alpha-methylpregna-1,4-diene-3,20-dione 21-(3-cyclopentylpropionate) has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical studies and for the synthesis of other corticosteroids.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Used in the treatment of inflammatory and autoimmune conditions.
Industry: Employed in the formulation of pharmaceutical products.
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory cytokines and the inhibition of immune cell proliferation. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response .
Comparison with Similar Compounds
Similar Compounds
Betamethasone: An isomer with similar anti-inflammatory properties.
Methylprednisolone: Another corticosteroid with comparable effects.
Flumethasone: A fluorinated derivative with enhanced potency.
Uniqueness
11beta,17,21-Trihydroxy-6alpha-methylpregna-1,4-diene-3,20-dione 21-(3-cyclopentylpropionate) is unique due to its specific ester linkage, which enhances its pharmacokinetic properties, including prolonged duration of action and improved bioavailability .
Properties
CAS No. |
3545-59-3 |
---|---|
Molecular Formula |
C30H42O6 |
Molecular Weight |
498.6 g/mol |
IUPAC Name |
[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-cyclopentylpropanoate |
InChI |
InChI=1S/C30H42O6/c1-18-14-21-22-11-13-30(35,25(33)17-36-26(34)9-8-19-6-4-5-7-19)29(22,3)16-24(32)27(21)28(2)12-10-20(31)15-23(18)28/h10,12,15,18-19,21-22,24,27,32,35H,4-9,11,13-14,16-17H2,1-3H3/t18-,21-,22-,24-,27+,28-,29-,30-/m0/s1 |
InChI Key |
SVZRBMJEINPFCK-HVBFQCNSSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCC5CCCC5)O |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCC5CCCC5)O |
Origin of Product |
United States |
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